molecular formula C12H11N5 B12486761 4-Hydrazinyl-2-phenylpyrazolo[1,5-a]pyrazine

4-Hydrazinyl-2-phenylpyrazolo[1,5-a]pyrazine

Cat. No.: B12486761
M. Wt: 225.25 g/mol
InChI Key: BCWRLYYCBURYAP-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-phenylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a hydrazinyl group attached to a pyrazolo[1,5-a]pyrazine core with a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydrazinyl-2-phenylpyrazolo[1,5-a]pyrazine typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with hydrazine hydrate. This reaction is carried out in ethanol at room temperature, yielding the target hydrazine derivatives in yields ranging from 56% to 80% . The reaction can be further modified by combining the hydrazine derivatives with compounds having one or two reactive sites, such as triethyl orthoformate, acetic anhydride, ethyl chloroformate, phenyl isothiocyanate, and hydrazoic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinyl-2-phenylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazinyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, triazoles, tetrazoles, and triazines .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized functions.

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)hydrazine

InChI

InChI=1S/C12H11N5/c13-15-12-11-8-10(9-4-2-1-3-5-9)16-17(11)7-6-14-12/h1-8H,13H2,(H,14,15)

InChI Key

BCWRLYYCBURYAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)NN

Origin of Product

United States

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